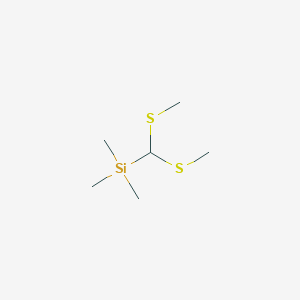

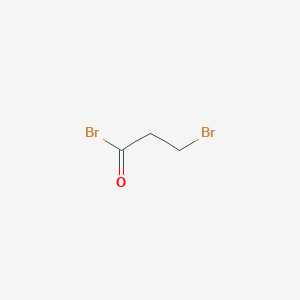

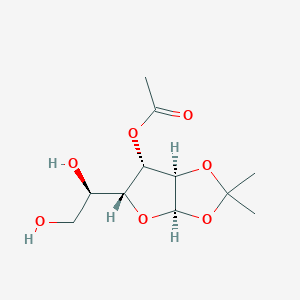

![molecular formula C24H28O2Si B1278848 Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 146952-73-0](/img/structure/B1278848.png)

Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, is not directly discussed in the provided papers. However, the papers do discuss related compounds that could provide insight into the behavior and characteristics of similar organic molecules. The first paper examines 1,4-bis(diphenylhydroxymethyl)benzene and its ability to form inclusion compounds with various amides, which suggests that the compound of interest may also interact with other molecules in a significant way . The second paper investigates the aggregation behavior of benzene derivatives in different solvents, which could be relevant to understanding the solubility and molecular interactions of Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- .

Synthesis Analysis

While the synthesis of Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is not explicitly described in the provided papers, the synthesis of related compounds often involves the formation of carbon-silicon bonds and the protection of hydroxyl groups. The papers do not provide direct information on the synthesis of the compound , but they do suggest that similar compounds can be synthesized through careful selection of reactants and conditions that allow for the formation of the desired molecular structure .

Molecular Structure Analysis

The molecular structure of the compound of interest is likely to be complex, with a benzene ring substituted with a hydroxymethyl group and a silyl ether containing diphenyl groups. The papers provided discuss the molecular structures of related compounds, such as 1,4-bis(diphenylhydroxymethyl)benzene, which includes a benzene ring with hydroxymethyl substituents. This information can be used to infer that the compound of interest may also exhibit a rigid and planar structure, which could influence its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions involving Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- are not covered in the provided papers. However, based on the structure of the compound, it may participate in reactions typical of benzene derivatives, such as electrophilic aromatic substitution. The presence of the silyl ether group may also affect the compound's reactivity, potentially making it more susceptible to nucleophilic attack or influencing its ability to form inclusion compounds, as seen with the compounds studied in the first paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, such as melting point, boiling point, solubility, and stability, are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds, which can provide some insight. For example, the inclusion compounds characterized in the first paper suggest that the compound of interest may also form stable structures with other molecules, potentially affecting its physical properties . The second paper's discussion on molecular aggregation in different solvents implies that the solubility and behavior of the compound in various solvents could be influenced by its molecular structure and substituents .

科学的研究の応用

Oxidation Reactions and Derivative Formation

Benzenemethanol derivatives, such as those related to 2,4-Bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol, have been studied for their reactivity in oxidation reactions. Oxidation of these compounds using silver oxide in alcoholic media can form benzylic ethers, serving as intermediates for synthesizing various related compounds (Jurd & Wong, 1981).

Catalytic Methylation Studies

The compound's reactivity has been explored in the context of catalytic methylation. For instance, its role in the methylation of benzene with methanol and dimethyl ether over zeolite catalysts has been researched, providing insights into parallel reaction paths leading to different products (Martinez‐Espin et al., 2017).

Synthesis of Polymeric Materials

In the field of polymer science, benzenemethanol derivatives have been used in the synthesis of poly(silphenylenesiloxane)s with epoxy side functional groups. This process involves sequential palladium-catalyzed polymerization, demonstrating the compound's utility in creating specialized polymers (Xue & Kawakami, 2007).

Mass Spectrometry Applications

The compound has also been studied in the context of mass spectrometry, particularly in understanding the permethylation processes and their effects on the rearrangement of ester linkages (Eagles et al., 1974).

Synthesis of Bioactive Compounds

Research has explored the synthesis of biologically active compounds from benzenemethanol derivatives. For example, the total synthesis of certain naturally occurring compounds has been achieved starting from derivatives of benzenemethanol (Akbaba et al., 2010).

特性

IUPAC Name |

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-17,25H,18-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBBTJZRJRFGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453229 |

Source

|

| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |

CAS RN |

146952-73-0 |

Source

|

| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

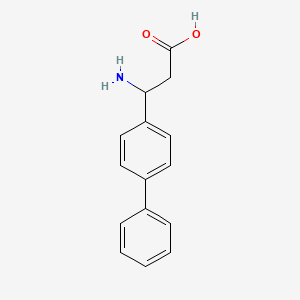

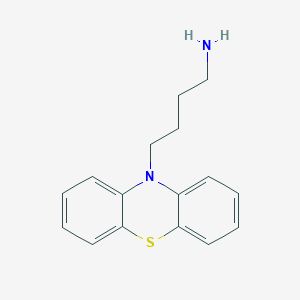

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

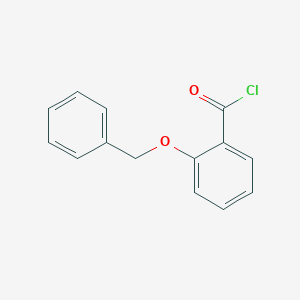

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)